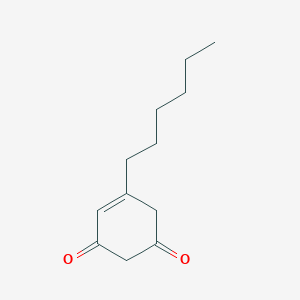

5-Hexylcyclohex-4-ene-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5447-85-8 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

5-hexylcyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7H,2-6,8-9H2,1H3 |

InChI Key |

OHOSERCMJSAKGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=O)CC(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hexylcyclohex 4 Ene 1,3 Dione and Analogues

Retrosynthetic Analysis of the 5-Hexylcyclohex-4-ene-1,3-dione Framework

A retrosynthetic analysis of the this compound molecule reveals several potential pathways for its construction. The core cyclohexene-1,3-dione structure suggests key bond disconnections that point to readily available starting materials. The primary disconnection would be at the carbon-carbon bonds within the ring, suggesting cyclization reactions as a forward synthetic approach. For instance, cleaving the bond between the carbonyl carbon and the alpha-carbon suggests a Dieckmann-type condensation of a pimelic acid derivative. Alternatively, disconnecting the bonds formed during a Michael addition-cyclization sequence would lead back to a Michael acceptor and a donor. The hexyl group at the 5-position can be envisioned as being introduced either as part of one of the initial building blocks or through an alkylation step on a pre-formed cyclohexanedione ring.

Classical Approaches to Cyclohexene-1,3-dione Synthesis

Traditional methods for synthesizing the cyclohexene-1,3-dione core have been well-established for many years and remain valuable tools in organic synthesis.

Cyclization Reactions of Precursors (e.g., Dieckmann Condensation and Related Methods)

The Dieckmann condensation is a powerful intramolecular reaction for forming cyclic β-keto esters from diesters. pw.liveorganic-chemistry.org This base-catalyzed reaction is particularly effective for creating five- and six-membered rings. pw.liveorganic-chemistry.org The mechanism is analogous to the Claisen condensation, involving the formation of an enolate that attacks the other ester group, leading to a cyclized product after the elimination of an alkoxide. pw.live For the synthesis of a 5-substituted cyclohexene-1,3-dione, an appropriately substituted pimelic acid diester would be the required precursor. The reaction is typically carried out using a base like sodium ethoxide in an alcoholic solvent. organic-chemistry.org A significant advantage of this method is its utility in synthesizing derivatives of cyclopentanone (B42830) and cyclohexanone, which has been applied in the synthesis of natural products. pw.live

A related approach involves a one-pot double Michael addition-Dieckmann condensation, which can efficiently produce 4,4-disubstituted cyclohexane (B81311) β-keto esters. researchgate.net This tandem reaction forms multiple carbon-carbon bonds in a single operation, including a quaternary center. researchgate.net

| Reaction | Description | Key Features |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a cyclic β-keto ester. pw.liveorganic-chemistry.org | Base-catalyzed; effective for 5- and 6-membered rings. pw.liveorganic-chemistry.org |

| Double Michael Addition-Dieckmann Condensation | A one-pot tandem reaction to form highly substituted cyclohexane β-keto esters. researchgate.net | Forms multiple C-C bonds and a quaternary center in one pot. researchgate.net |

Michael Addition-Cyclization Sequences

The Michael addition, which involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. studycorgi.com When combined with a subsequent cyclization, it provides a powerful strategy for constructing cyclic systems like cyclohexene-1,3-diones.

A common approach involves the reaction of a Michael donor, such as a malonic ester, with a suitable Michael acceptor. studycorgi.com For instance, the synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) utilizes the Michael addition of diethyl malonate to mesityl oxide. studycorgi.com This is followed by an intramolecular aldol (B89426) condensation, hydrolysis, and decarboxylation to yield the final product. studycorgi.com

A consecutive double Michael–Claisen cyclization process has also been developed for the synthesis of cyclohexane-1,3-dione derivatives from acetone (B3395972) and α,β-unsaturated compounds. organic-chemistry.org This method demonstrates high regioselectivity and has been shown to be applicable for large-scale synthesis. organic-chemistry.org

| Method | Starting Materials | Key Transformation |

| Michael Addition-Aldol Condensation | Diethyl malonate and mesityl oxide. studycorgi.com | Forms a cyclic dione (B5365651) after a sequence of addition, cyclization, hydrolysis, and decarboxylation. studycorgi.com |

| Consecutive Double Michael–Claisen Cyclization | Acetone and α,β-unsaturated compounds. organic-chemistry.org | Regioselective formation of cyclohexane-1,3-dione derivatives. organic-chemistry.org |

Ring Expansion Strategies for Cyclohexenediones

Ring expansion reactions offer an alternative route to cyclohexenedione systems, often starting from smaller, more readily available carbocycles. These reactions typically proceed through the formation of a carbocation intermediate, which then undergoes rearrangement to expand the ring. youtube.comyoutube.com For example, a four-membered ring can be expanded to a five-membered ring, and a five-membered ring can be expanded to a six-membered ring. youtube.com While less common for the direct synthesis of the cyclohexene-1,3-dione core itself, these strategies can be valuable for creating substituted cyclohexene (B86901) derivatives that could be further functionalized. The driving force for these rearrangements is often the relief of ring strain in the smaller starting ring. youtube.com

Modern Catalytic Methods for Cyclohex-4-ene-1,3-dione Assembly

More contemporary approaches to the synthesis of cyclohexene-1,3-diones often employ transition metal catalysts to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Cyclizations and Functionalizations

Transition metals, particularly nickel and palladium, have been utilized in catalytic cyclization reactions to form cyclohexene rings. Nickel(0)-catalyzed intramolecular [4+2] cycloadditions of nitrogen-containing dienynes have been shown to be an effective method for constructing hydroisoindole and hydroisoquinoline ring systems, which are structurally related to cyclohexenes. williams.edu These reactions can tolerate various functional groups and often proceed under mild conditions. williams.edu

Palladium-catalyzed hydrogenation of resorcinol (B1680541) and its derivatives is another method for producing 1,3-cyclohexanedione (B196179). google.com This approach offers a direct route from an aromatic precursor. Additionally, tandem reactions involving Michael additions and cyclizations can be catalyzed by transition metals, providing efficient pathways to complex isocoumarin (B1212949) derivatives, which share a similar synthetic logic. nih.gov

| Catalyst System | Reaction Type | Advantages |

| Nickel(0) | Intramolecular [4+2] Cycloaddition | Mild reaction conditions, tolerance of various functional groups. williams.edu |

| Palladium on Carbon (Pd/C) | Hydrogenation | Direct conversion of aromatic precursors like resorcinol. google.com |

| Organozinc with Transition Metals | Tandem Michael Addition/Cyclization | Efficient synthesis of related heterocyclic structures. nih.gov |

Organocatalytic Approaches to Unsaturated Cyclohexanediones

Organocatalysis has emerged as a powerful tool in organic synthesis, providing access to complex molecular architectures with high levels of stereocontrol. nih.gov For the synthesis of unsaturated cyclohexanediones, organocatalytic methods often rely on cascade or domino reactions, where multiple bonds are formed in a single operation.

One notable approach involves the organocatalytic Michael-cyclization cascade. For instance, the reaction between aldehydes and 4-oxa-α,β-unsaturated carboxylic acids, catalyzed by a chiral secondary amine, can produce functionalized γ-lactols with high enantioselectivity. rsc.org While not directly yielding a cyclohexanedione, this demonstrates the principle of using organocatalysts to initiate a Michael addition followed by an intramolecular cyclization, a strategy adaptable to the synthesis of carbocyclic rings.

Another relevant strategy is the organocatalytic domino double Michael reaction. The reaction of α,β-unsaturated aldehydes with compounds like ethyl (E)-7-oxohept-2-enoate, catalyzed by a diarylprolinol silyl (B83357) ether, can lead to highly functionalized cyclohexanes with excellent diastereoselectivity and enantioselectivity. thieme-connect.de This highlights the potential to construct the cyclohexane core with multiple stereocenters in a controlled manner.

Furthermore, the asymmetric dimerization of α,β-unsaturated aldehydes, such as citral (B94496), using a Jørgensen-Hayashi organocatalyst, can produce chiral 1,3-cyclohexadienals. nih.gov This type of [4+2] or [3+3] cycloaddition, guided by the organocatalyst, establishes the cyclohexene backbone and can be adapted to synthesize precursors for the target dione structure. nih.gov The mechanism is often proposed to proceed through a Diels-Alder type reaction, which accounts for the observed stereochemistry. nih.gov

Table 1: Organocatalytic Synthesis of Chiral Cyclohexadienals This table summarizes the optimization of the organocatalytic synthesis of chiral cyclohexadienals from citral and an α,β-unsaturated aldehyde, demonstrating the effectiveness of different catalysts.

| Catalyst | Additive | Diastereomeric Ratio (d.r.) | Yield (%) |

| 9 | - | 90:10 | 70 |

| 10 | - | 92:8 | 65 |

| 11 | - | 85:15 | 50 |

| 9 | Acetic Acid | 88:12 | 75 |

| 9 | Benzoic Acid | 87:13 | 78 |

| Data sourced from a study on the synthesis of chiral 1,3-cyclohexadienals. nih.gov All reactions were carried out in CHCl3 (0.2M) with 0.5 equiv. of catalyst for 48 hours at room temperature. The diastereomeric ratio was determined by 1H NMR. |

Chemo- and Regioselective Alkylation Strategies for the C5 Position

The introduction of an alkyl group, such as a hexyl chain, at the C5 position of a cyclohexene-1,3-dione requires precise control of regioselectivity. Direct alkylation of the parent dione can be challenging due to the presence of multiple acidic protons.

A robust method for achieving C-selective alkylation involves the use of a ketodimethyl hydrazone derivative of the starting cyclohexanedione. nih.gov This strategy effectively blocks one of the reactive sites, directing the alkylation to the desired carbon atom. The process involves two key steps: the alkylation of the ketohydrazone and the subsequent deprotection to reveal the diketone. nih.gov This method has been shown to be scalable and effective for introducing unactivated sp3 electrophiles, which is relevant for adding a hexyl group. nih.gov For example, the alkylation of the ketohydrazone of 2-methylcyclohexane-1,3-dione (B75653) with various alkyl halides proceeds with complete C-alkylation selectivity. nih.gov

| Entry | Alkyl Halide | Product | Yield (%) (2 steps) |

| 1 | R = CH2CH=C(CH3)2 | 5d | 76 |

| 2 | R = CH2Ph | 5e | 81 |

| 3 | R = (CH2)2Ph | 5f | 75 |

| 4 | R = CH(CH3)2 | 5h | 42 |

| This table illustrates the yields for the two-step C-selective alkylation of 2-methylcyclohexane-1,3-dione via its ketohydrazone derivative. nih.gov |

Modern transition-metal-catalyzed C-H activation offers another avenue for regioselective alkylation. For instance, rhodium(III)-catalyzed C-H alkylation has been successfully applied to the C5 position of 2-amino-1,4-naphthoquinones using maleimides as the alkylating agent. rsc.org This type of directed C-H functionalization could potentially be adapted for the C5 alkylation of cyclohexene-1,3-dione systems, offering a more atom-economical approach.

Stereoselective Synthesis of Cyclohexene-1,3-dione Derivatives

Creating chiral centers within the cyclohexene-1,3-dione scaffold with a specific stereochemistry is crucial for many of its applications. This can be achieved through several stereoselective synthetic methods.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the stereoselective reduction of prochiral double bonds. In the context of cyclohexene-1,3-dione derivatives, these methods can be used to establish chirality in the cyclohexene ring.

Asymmetric Hydrogenation: The hydrogenation of cyclic 1,3-diones can be achieved using heterogeneous catalysts like ruthenium on carbon (Ru/C). nih.govacs.org While these reactions often focus on the reduction of the carbonyl groups to form diols, the conditions can be tuned to selectively reduce the carbon-carbon double bond. nih.govacs.org The choice of solvent, temperature, and hydrogen pressure significantly influences the reaction rate and selectivity. nih.govacs.org For instance, in the hydrogenation of cyclopentane-1,3-dione, a constitutional isomer of the cyclohexanedione core, different solvents led to varying degrees of conversion and selectivity, with tert-butanol (B103910) showing reasonable compatibility. nih.gov

Transfer Hydrogenation: This method offers a safer and often more convenient alternative to using high-pressure hydrogen gas. acgpubs.org It employs a hydrogen donor, such as isopropanol (B130326) or formic acid derivatives, in the presence of a transition metal catalyst, typically palladium. acgpubs.orggoogle.com The catalytic transfer hydrogenation of resorcinol to produce 1,3-cyclohexanedione is a well-established industrial process. google.com By using chiral ligands with the metal catalyst, this process can be rendered asymmetric. For example, Ru-catalyzed hydrogenative desymmetrization of 2,2,5-trisubstituted cyclohexane-1,3-diones has been shown to construct three stereocenters with high selectivity. acs.org Similarly, the use of 1,3-cyclohexadiene (B119728) derivatives as hydrogen surrogates in B(C6F5)3-catalyzed transfer hydrogenations represents another modern approach. rsc.org

Table 2: Catalytic Transfer Hydrogenation of Resorcinol to 1,3-Cyclohexanedione This table shows the results of the transfer hydrogenation of resorcinol using a Pd/C catalyst under different conditions, highlighting the high conversion and selectivity achievable.

| Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 30, then 40 | 3, then 1 | >98 | >96 |

| 40, then 50 | 3, then 3 | >98 | >96 |

| Data from a patented process for the manufacture of 1,3-cyclohexanedione. google.com |

Chiral Auxiliary and Organocatalytic Methods

Chiral Auxiliary Methods: A well-established strategy for inducing stereoselectivity is the use of a chiral auxiliary. wikipedia.orgresearchgate.net This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and recovered. wikipedia.org

Commonly used chiral auxiliaries are often derived from natural products, such as amino acids, terpenes, or alkaloids. researchgate.net For example, oxazolidinones, developed by Evans, are widely used as chiral auxiliaries in asymmetric alkylations and aldol reactions. sigmaaldrich.com In the context of synthesizing a chiral cyclohexene-1,3-dione derivative, a chiral auxiliary could be attached to a precursor, for example, via an ester or amide linkage. This would then guide a cyclization or alkylation step to proceed with high diastereoselectivity. researchgate.net For instance, epimeric 8-aryl menthyl derivatives, derived from (R)-pulegone, have been successfully used as chiral auxiliaries in asymmetric radical cyclization reactions to form cyclic systems with excellent stereocontrol. nih.gov

Organocatalytic Methods: As mentioned in section 2.3.2, organocatalysis provides a direct route to enantiomerically enriched products without the need for attaching and removing an auxiliary. Chiral secondary amines, such as derivatives of proline, are frequently used to catalyze asymmetric reactions of aldehydes and ketones. nih.gov The enantioselective organocatalytic Diels-Alder reaction is particularly relevant for constructing chiral cyclohexene rings. nih.gov By reacting a diene with a dienophile under the influence of a chiral organocatalyst, it is possible to synthesize complex cyclohexene derivatives with high enantiomeric excess. nih.gov This approach offers a streamlined pathway to chiral building blocks like the this compound scaffold.

Chemical Reactivity and Mechanistic Transformations of 5 Hexylcyclohex 4 Ene 1,3 Dione

Tautomerism and Enolization of the 1,3-Dicarbonyl System

A fundamental characteristic of 1,3-dicarbonyl compounds is their ability to exist in a dynamic equilibrium between diketo and enol forms, a phenomenon known as keto-enol tautomerism. libretexts.org This equilibrium is central to the reactivity of the cyclohexanedione ring.

Cyclic 1,3-diones, such as the parent cyclohex-4-ene-1,3-dione structure, exhibit a pronounced tendency to exist in the enol form. chemicalforums.com Unlike monocarbonyl compounds like cyclohexanone, where the keto form predominates significantly (with only about 0.0001% enol at equilibrium), the 1,3-dicarbonyl arrangement greatly favors enolization. libretexts.orgoregonstate.edu The enol form is stabilized by the formation of a conjugated system involving the double bond and one of the carbonyl groups, as well as by the potential for intramolecular hydrogen bonding in the enol tautomer. researchgate.net

The equilibrium can be influenced by various factors, including the solvent and concentration. In nonpolar solvents, the enol form can be further stabilized through intermolecular hydrogen bonding, leading to the formation of dimeric or higher-order associated species. epa.govacs.org Both acid and base catalysis can accelerate the interconversion between the keto and enol tautomers. libretexts.orgoregonstate.edu Base catalysis proceeds via the formation of a resonance-stabilized enolate ion, while acid catalysis involves the protonation of a carbonyl oxygen followed by deprotonation at the alpha-carbon. libretexts.org

Table 1: Factors Influencing Keto-Enol Equilibrium in Cyclohexanediones

| Factor | Influence on Equilibrium | Mechanism |

|---|---|---|

| Conjugation | Favors enol form | The resulting C=C-C=O system provides resonance stabilization. libretexts.org |

| Hydrogen Bonding | Favors enol form | Intramolecular H-bonding between the enolic hydroxyl and the second carbonyl oxygen creates a stable six-membered ring. researchgate.net |

| Solvent Polarity | Varies | Polar solvents can stabilize the more polar keto form, while non-polar solvents may favor the intermolecularly H-bonded enol. epa.gov |

| Catalysis (Acid/Base) | Accelerates equilibration | Lowers the activation energy for interconversion between tautomers. libretexts.orgoregonstate.edu |

The specific structure of 5-Hexylcyclohex-4-ene-1,3-dione features two key elements that modulate its tautomeric equilibrium: the C4-C5 double bond and the C5-hexyl group.

The endocyclic double bond is part of the α,β-unsaturated ketone system. This inherent conjugation strongly favors the enolic tautomer where the enol's C=C bond is in conjugation with the remaining carbonyl group, creating an extended π-system (O=C-C=C-C=C-OH). This extended conjugation provides significant resonance stabilization, shifting the equilibrium further toward the enol form compared to its saturated counterpart, 5-hexylcyclohexane-1,3-dione.

The hexyl group at the C5 position, being an alkyl group, exerts a modest electronic effect. Alkyl groups are generally considered electron-donating through induction. This electron-donating nature can influence the electron density within the ring system, potentially affecting the acidity of the C2 protons and the stability of the various tautomeric forms. mdpi.com The steric bulk of the hexyl group may also play a role by influencing the preferred conformation of the ring and potentially hindering intermolecular interactions like dimerization. mdpi.com

Electrophilic and Nucleophilic Reactions of the Cyclohex-4-ene-1,3-dione Scaffold

The combination of an α,β-unsaturated ketone and an acidic methylene (B1212753) group provides multiple sites for chemical reactions, allowing this compound to react with both electrophiles and nucleophiles. researchgate.net

The α,β-unsaturated ketone system in this compound makes it an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.com In the Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon (C4) of the conjugated system in a 1,4-conjugate addition manner. wikipedia.org This reaction is highly valuable for forming new carbon-carbon or carbon-heteroatom bonds under mild conditions. wikipedia.orgmasterorganicchemistry.com

The mechanism involves the attack of a nucleophile, such as an enolate, amine, or thiolate, on the electron-deficient β-carbon. masterorganicchemistry.comresearchgate.net This attack is followed by protonation of the resulting enolate intermediate to yield the 1,4-adduct. masterorganicchemistry.com The presence of the hexyl group at C5 can sterically and electronically influence the approach of the nucleophile.

Common Michael Donors:

Doubly stabilized carbanions (e.g., from malonates, β-ketoesters)

Enolates and enamines wikipedia.org

Organocuprates (Gilman reagents) masterorganicchemistry.com

Amines and thiols masterorganicchemistry.comscispace.com

The methylene group at the C2 position is flanked by two electron-withdrawing carbonyl groups, rendering its protons significantly acidic (pKa ≈ 5 in water for dimedone). chemicalforums.comresearchgate.net Deprotonation by a base readily generates a highly stable, nucleophilic enolate. This "active methylene" character is a cornerstone of the reactivity of 1,3-diones. researchgate.net

This nucleophilic center can participate in a wide array of bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce substituents at the C2 position.

Acylation: Reaction with acyl chlorides or anhydrides.

Condensation Reactions: Acting as the nucleophile in Knoevenagel or aldol-type condensations with aldehydes and ketones. For instance, reactions with aromatic aldehydes can lead to the formation of xanthene derivatives. researchgate.net

The two carbonyl groups at C1 and C3 are electrophilic centers and can undergo reactions typical of ketones. ru.nl These reactions can be directed to one or both carbonyls, depending on the reagents and reaction conditions.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Thionation: Reaction with reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) can convert one or both carbonyl oxygens into sulfur, yielding the corresponding thioketone(s). ru.nl

Cycloaddition: The carbonyl group can participate in photochemical cycloadditions, such as the Paternò–Büchi reaction, with alkenes to form oxetanes. mdpi.com

Protection: The carbonyls can be protected as ketals or acetals by reacting with diols in the presence of an acid catalyst. This is often a necessary step to prevent their reaction while performing transformations elsewhere on the molecule.

Wittig-type Reactions: Reaction with phosphorus ylides can convert the carbonyl groups into carbon-carbon double bonds. ru.nl

Table 2: Summary of Key Reactive Sites and Reactions

| Reactive Site | Type of Reactivity | Example Reactions |

|---|---|---|

| α,β-Unsaturated System (C4-C5) | Electrophilic (Michael Acceptor) | Michael Addition with enolates, amines, thiols. wikipedia.orgmasterorganicchemistry.com |

| Active Methylene Group (C2) | Nucleophilic (after deprotonation) | Alkylation, Acylation, Knoevenagel Condensation. researchgate.net |

| Carbonyl Carbons (C1, C3) | Electrophilic | Reduction to alcohols, Wittig reaction, Ketal formation. ru.nl |

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of reactions in organic chemistry. msu.edu For this compound, the conjugated π-system of the cyclohexene (B86901) ring is a prime candidate for participation in such reactions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.comlibretexts.org In the case of this compound, the enone system can act as the dienophile, reacting with a suitable diene. The reaction involves the combination of the four π-electrons of the diene with the two π-electrons of the alkene in the cyclohexene ring.

The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the substituents on both the diene and the dienophile. libretexts.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. ucalgary.ca In this compound, the two carbonyl groups act as electron-withdrawing groups, activating the double bond for reaction. The hexyl group at the 5-position is an electron-donating group, which may have a modest electronic influence on the double bond.

The stereoselectivity of the Diels-Alder reaction is a key feature, with the reaction proceeding in a syn-addition manner. ucalgary.ca The relative orientation of the substituents in the reactants is retained in the product. For a substituted dienophile like this compound, the approach of the diene can lead to different stereoisomers (endo and exo products). The "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the newly forming double bond in the transition state.

Table 1: Predicted Regio- and Stereoselectivity in the Diels-Alder Reaction of this compound with a Generic Diene

| Diene | Predicted Major Regioisomer | Predicted Major Stereoisomer |

| 1,3-Butadiene | Adduct with the new bond at C4 and C5 | Endo |

| Isoprene (2-methyl-1,3-butadiene) | "Para" adduct favored | Endo |

| Cyclopentadiene | Fused ring system | Endo |

Note: The predictions in this table are based on general principles of the Diels-Alder reaction and have not been experimentally verified for this compound.

Beyond the classic Diels-Alder reaction, other cycloaddition pathways could be accessible to this compound.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between the enone double bond and an alkene can lead to the formation of a cyclobutane (B1203170) ring. libretexts.org These reactions are often initiated by UV light and can provide access to complex polycyclic structures. mdpi.com The regioselectivity would depend on the nature of the reacting alkene.

1,3-Dipolar Cycloadditions: The activated double bond of the enone system can also participate in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, or nitrones. These reactions lead to the formation of five-membered heterocyclic rings. msu.edu

Rearrangement Reactions and Fragmentations

The structural features of this compound also allow for various rearrangement and fragmentation reactions, often initiated by heat, light, or chemical reagents.

Under mass spectrometry conditions, molecules with similar structures, such as 2-alkyl-1,3-cyclohexanediones, are known to undergo characteristic fragmentation patterns. researchgate.net These patterns often involve cleavages of the ring and the alkyl substituent. For this compound, one would expect to observe fragmentation pathways initiated by ionization of one of the carbonyl groups, followed by α-cleavage or McLafferty-type rearrangements involving the hexyl chain.

Table 2: Potential Mass Spectrometric Fragmentation Pathways for this compound

| Fragmentation Type | Description | Expected Fragment m/z |

| α-Cleavage | Loss of the hexyl radical. | [M - C₆H₁₃]⁺ |

| McLafferty Rearrangement | γ-Hydrogen transfer from the hexyl chain to a carbonyl oxygen followed by β-cleavage. | Varies depending on the hydrogen transfer |

| Retro-Diels-Alder | If formed in a prior cycloaddition, the adduct could undergo a retro-Diels-Alder reaction. | Varies depending on the diene |

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Hexylcyclohex-4-ene-1,3-dione, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous signal assignments.

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the various proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Vinylic Proton (-CH=) | 5.8 - 6.2 | Singlet (s) | 1H |

| Methylene (B1212753) Protons (C-2) | ~3.0 - 3.4 | Singlet (s) | 2H |

| Methylene Protons (C-6) | ~2.5 - 2.8 | Multiplet (m) | 2H |

| Methine Proton (C-5) | ~2.3 - 2.7 | Multiplet (m) | 1H |

| Methylene Protons (Hexyl) | 1.2 - 2.2 | Multiplets (m) | 10H |

| Methyl Protons (Hexyl) | ~0.9 | Triplet (t) | 3H |

The vinylic proton at C-4 is expected to appear as a singlet in the downfield region due to the deshielding effect of the double bond. The methylene protons adjacent to the carbonyl groups (C-2) would also be deshielded and likely appear as a singlet. The protons of the hexyl group would show complex multiplets, with the terminal methyl group appearing as a characteristic triplet.

The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environments. The presence of carbonyl carbons, olefinic carbons, and aliphatic carbons would be clearly distinguishable.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl Carbons (C-1, C-3) | 190 - 210 |

| Olefinic Carbon (C-4) | 120 - 140 |

| Olefinic Carbon (C-5) | 140 - 160 |

| Methylene Carbon (C-2) | 40 - 50 |

| Methylene Carbon (C-6) | 30 - 40 |

| Methine Carbon (C-5) | 35 - 45 |

| Hexyl Chain Carbons | 14 - 35 |

The two carbonyl carbons (C-1 and C-3) would be the most downfield signals. The olefinic carbons (C-4 and C-5) would appear in the intermediate region, while the aliphatic carbons of the cyclohexene (B86901) ring and the hexyl chain would be found in the upfield region.

To confirm the connectivity of atoms, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the methine proton at C-5 and the adjacent methylene protons at C-6 and the first methylene of the hexyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl and alkene groups.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Conjugated Ketone) | 1650 - 1680 | Strong |

| C=C (Alkene) | 1600 - 1640 | Medium |

| C-H (sp² hybridized) | 3000 - 3100 | Medium |

| C-H (sp³ hybridized) | 2850 - 3000 | Strong |

The key diagnostic peaks would be the strong absorption for the conjugated carbonyl groups and the medium absorption for the carbon-carbon double bond. The presence of both sp² and sp³ C-H stretches would also be evident.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in structural elucidation. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight.

The fragmentation pattern would likely involve the loss of the hexyl chain and cleavage of the cyclohexene ring. Common fragmentation pathways for cyclic ketones could lead to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the α,β-unsaturated ketone in this compound, exhibit characteristic absorptions.

The molecule is expected to show a strong absorption band for the π → π* transition of the conjugated system and a weaker absorption band for the n → π* transition of the carbonyl groups. The position of these absorptions can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

As of the current available scientific literature, specific X-ray crystallographic data for this compound has not been reported. Therefore, a detailed analysis of its solid-state structure based on experimental crystallographic findings cannot be provided at this time.

However, if a suitable single crystal of this compound were to be grown and analyzed, the resulting data would be presented in a standardized format, typically including the parameters listed in the table below. This information is generated by diffracting X-rays off the electron clouds of the atoms in the crystal lattice and analyzing the resulting diffraction pattern.

Table 1: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The calculated density of the crystal. |

| Radiation | The type of X-ray radiation used for the experiment (e.g., Mo Kα, Cu Kα). |

| Temperature | The temperature at which the diffraction data was collected. |

| Reflections Collected | The total number of diffraction spots measured. |

| Independent Reflections | The number of unique diffraction spots after accounting for symmetry. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Should X-ray crystallographic data for this compound become available, it would allow for a definitive assignment of its solid-state conformation and provide a basis for understanding its physical properties and chemical behavior.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, allowing for the detailed examination of a molecule's electronic structure and properties. These methods are instrumental in predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly favored for its balance of accuracy and computational cost. In the context of 5-Hexylcyclohex-4-ene-1,3-dione, DFT would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

The process typically involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that appropriately describe the electron distribution in the molecule. The output of a DFT calculation provides not only the optimized geometry but also a wealth of information about the electronic properties, such as the distribution of electron density and the energies of the molecular orbitals. For cyclohexane-1,3-dione derivatives, DFT studies have been crucial in understanding how different substituents influence the electronic characteristics of the ring system.

Illustrative Data from DFT Calculations on a Related Compound:

| Parameter | Illustrative Value |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Total Energy (Hartree) | -XXX.XXXX |

| Dipole Moment (Debye) | X.XX |

Note: The values in this table are placeholders and would be specific to the compound under study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For a molecule like this compound, the location of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. From the energies of the HOMO and LUMO, various molecular reactivity descriptors can be calculated, such as:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Studies on related cyclohexane-1,3-dione derivatives have utilized these descriptors to rationalize their biological activities and reaction mechanisms.

Illustrative Molecular Reactivity Descriptors:

| Descriptor | Formula | Illustrative Value (eV) |

| EHOMO | - | -X.XX |

| ELUMO | - | -Y.YY |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Z.ZZ |

| Ionization Potential (I) | -EHOMO | X.XX |

| Electron Affinity (A) | -ELUMO | Y.YY |

| Electronegativity (χ) | (I + A) / 2 | XX.XX |

| Chemical Hardness (η) | (I - A) / 2 | X.XX |

| Chemical Softness (S) | 1 / 2η | 0.XXX |

Note: These values are for illustrative purposes and would be specific to the compound being analyzed.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding the charge distribution and predicting the sites of chemical reactivity. The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the dione (B5365651) group, highlighting their role as sites for hydrogen bonding and interaction with electrophiles. The hexyl chain would be expected to have a more neutral potential. MEP analysis has been effectively used to identify the reactive sites in various cyclohexane-1,3-dione derivatives, aiding in the interpretation of their biological interactions.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, undergoing conformational changes. Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies. For a molecule with a flexible hexyl chain and a cyclohexene (B86901) ring like this compound, a multitude of conformers are possible.

Conformational analysis can be performed using various computational methods, from simple molecular mechanics to more accurate quantum chemical calculations. The goal is to locate the global minimum energy conformer and other low-energy conformers that are likely to be populated at a given temperature. Studies on similar cyclic systems, such as cyclohexanediols, have shown the importance of identifying the preferred conformations, as they can significantly influence the molecule's physical and biological properties.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's movements and conformational transitions. This allows for the exploration of the conformational landscape and the study of how the molecule interacts with its environment, such as a solvent or a biological receptor. For instance, MD simulations of cyclohexane-1,3-dione derivatives have been used to assess the stability of their binding to protein targets.

Mechanistic Investigations of Biological Interactions in Vitro Studies

Structure-Activity Relationship (SAR) Studies for Cyclohexenedione Derivatives

Influence of Alkyl Substituents (e.g., Hexyl Group) on Biological Activity

The principle of structure-activity relationship (SAR) is fundamental to medicinal chemistry, dictating that the biological activity of a compound is highly dependent on its molecular structure. Modifications to alkyl substituents are a key strategy in drug design, as they can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. Changes in the length and branching of an alkyl chain influence critical parameters such as lipophilicity, solubility, and membrane permeability.

For cyclic dione (B5365651) compounds, the nature of the alkyl substituent plays a crucial role in determining biological efficacy. Increasing the length of an alkyl or acyl side chain can enhance lipophilicity, which may improve the compound's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins. nih.gov This is supported by findings that 2-acyl-cyclohexane-1,3-diones with longer aliphatic side chains, such as those with nine or eleven carbons, are among the most biologically active in their class. The hexyl group on the 5-hexylcyclohex-4-ene-1,3-dione core, therefore, is not merely a structural component but a critical determinant of its bioactivity, providing a balance of lipophilicity that facilitates its interaction with biological targets.

Impact of Unsaturation and Dione System on Biological Interaction

The cyclohex-4-ene-1,3-dione core contains two key structural features that are pivotal to its mechanism of biological interaction: the α,β-unsaturated ketone system and the 1,3-dione arrangement.

The 1,3-dione system is known to be an effective metal chelator. This arrangement can bind to metal ions, particularly the ferrous (Fe²⁺) ion, within the active site of metalloenzymes. This chelation can lead to potent enzyme inhibition, which is the established mechanism of action for β-triketone herbicides that target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).

Furthermore, the presence of unsaturation in the ring creates an α,β-unsaturated carbonyl system, also known as an enone. This functional group is a well-known Michael acceptor. It can undergo a conjugate addition reaction with biological nucleophiles, such as the thiol groups of cysteine residues or the amino groups of lysine (B10760008) residues in proteins. This covalent modification can irreversibly inhibit enzyme function or disrupt protein structure, leading to a range of downstream biological effects.

Antimicrobial and Antitumor Activity Investigations (In Vitro Models)

Derivatives of cyclohexane-1,3-dione are recognized as versatile scaffolds for synthesizing molecules with a wide array of biological activities, including antimicrobial and antitumor properties. consensus.app In vitro models are essential for the initial screening and mechanistic evaluation of these potential therapeutic agents.

Studies on Bacterial Strains and Fungi

The cyclohexane-1,3-dione framework is a constituent of various heterocyclic compounds that have been investigated for their antimicrobial effects. nih.gov The evaluation of these compounds against pathogenic microbes is typically conducted using standardized methods to determine their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

While specific MIC data for this compound is not extensively documented, studies on analogous structures demonstrate the antimicrobial potential of this chemical class. For instance, various cyclohexane (B81311) derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida species. researchgate.netresearchgate.netnih.gov One study on cyclohexane tosyloxyimine derivatives reported MIC values against Escherichia coli and Pseudomonas aeruginosa as low as 62.5 µg/mL. researchgate.net Another series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives exhibited potent activity against several bacterial strains with MIC values ranging from 0.0005 to 0.032 μg/mL, which was more active than the control antibiotic, tetracycline. nih.gov

Table 1: Examples of Antimicrobial Activity for Cyclohexane Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Cyclohexane tosyloxyimine derivative | Escherichia coli | 62.5 | researchgate.net |

| Cyclohexane tosyloxyimine derivative | Pseudomonas aeruginosa | 62.5 | researchgate.net |

| Cyclohexane tosyloxyimine derivative | Staphylococcus aureus | 125 | researchgate.net |

| Cyclohexane tosyloxyimine derivative | Candida tropicalis | 62.5 | researchgate.net |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivative | Gram-positive strains | 0.0005 - 0.032 | nih.gov |

This table presents data for analogous cyclohexane structures to illustrate the potential activity of the compound class.

Cell Line-Based Cytotoxicity Studies (Mechanism-Focused)

The cyclohexane-1,3-dione scaffold is a valuable starting point for the development of novel anticancer agents. nih.govacs.org In vitro studies using human cancer cell lines are critical for assessing the cytotoxic potential and elucidating the mechanism of action of new compounds. These studies often involve determining the half-maximal inhibitory concentration (IC₅₀), which measures the potency of a substance in inhibiting a specific biological or biochemical function.

Derivatives based on the cyclohexane-1,3-dione core have been evaluated against a variety of cancer cell lines, including non-small-cell lung cancer (NSCLC), colorectal cancer, and hepatocellular carcinoma. acs.org The cytotoxic effects of these compounds are often linked to the induction of apoptosis, or programmed cell death. nih.gov Mechanistic studies have shown that cytotoxic agents can trigger apoptosis through either intrinsic or extrinsic pathways, which can be identified by measuring the activity of key proteins like caspases and observing markers such as DNA fragmentation. nih.gov For example, studies on other heterocyclic scaffolds have demonstrated that potent derivatives can induce apoptosis through the intrinsic pathway, which involves the regulation of proteins like BAX and BCL-2. nih.gov

Quantitative structure-activity relationship (QSAR) models have further confirmed that the biological activity of cyclohexane-1,3-dione derivatives against cancer cell lines is strongly correlated with their structural, physicochemical, and electronic properties. nih.gov

Antioxidant and Immunosuppressive Properties (In Vitro)

Antioxidant Properties

The search for novel antioxidant compounds is of significant interest for preventing oxidative stress-related damage. The antioxidant capacity of chemical compounds can be evaluated in vitro using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the FRAP (ferric reducing antioxidant power) assay. e3s-conferences.orgnih.govopenagrar.deresearchgate.netresearchgate.net These tests measure the ability of a compound to neutralize free radicals or reduce oxidized species.

Compounds containing a cyclohexane-1,3-dione or related cyclohexenone core have been investigated for their antioxidant potential. The reactivity of the dione system and the nature of its substituents can contribute to radical scavenging activities. Studies on various heterocyclic derivatives have shown that features like phenolic hydroxyl groups can confer potent antioxidant activity. nih.gov While specific data for this compound is limited, the general class of compounds is recognized for its potential in this area.

Immunosuppressive Properties

In vitro models are crucial for the initial assessment of potential immunosuppressive agents. These assays typically measure the effect of a compound on key functions of immune cells, particularly T lymphocytes. Standard methods include the inhibition of mitogen-induced lymphocyte proliferation and the suppression of cytokine secretion. frontiersin.orgnih.govnih.gov

Small cyclic molecules have been identified as having potential immunomodulatory characteristics. For example, the small molecule cyclotriazadisulfonamide (B1668197) (CADA) has been shown to inhibit lymphocyte proliferation and suppress the secretion of various cytokines in vitro. frontiersin.org This effect was observed in both CD4+ and CD8+ T cells. frontiersin.org Similarly, extensive in vitro testing of cyclosporine A and its analogs has demonstrated their potent ability to inhibit lymphocyte proliferation in response to various stimuli. nih.gov These studies establish that cyclic structures can effectively modulate immune responses. While direct immunosuppressive studies on this compound are not widely reported, its structural features as a small cyclic molecule place it in a category of compounds with known potential for immune system modulation.

Role of 5 Hexylcyclohex 4 Ene 1,3 Dione As a Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

The cyclohexane-1,3-dione framework is a well-established starting material for the synthesis of a multitude of heterocyclic compounds. The presence of two carbonyl groups and an active methylene (B1212753) group allows for a variety of condensation and cyclization reactions. It is anticipated that 5-hexylcyclohex-4-ene-1,3-dione would undergo similar transformations to yield a range of fused and spirocyclic heterocyclic systems.

Key reactions involving the cyclohexane-1,3-dione core that are applicable to its 5-hexyl analog include reactions with binucleophilic reagents. For instance, reactions with hydrazine (B178648) and its derivatives can lead to the formation of indazole derivatives. Similarly, multicomponent reactions are a powerful tool for generating molecular diversity from this scaffold. The reaction of a cyclohexane-1,3-dione with an aldehyde and a nitrile-containing compound, such as malononitrile, in the presence of a base, typically yields tetrahydrobenzo[b]pyran derivatives. researchgate.netsemanticscholar.org

Furthermore, the reaction with elemental sulfur and a suitable nitrogen source can be employed to construct sulfur-containing heterocycles. For example, the reaction of a cyclohexane-1,3-dione with phenylisothiocyanate and elemental sulfur can afford tetrahydrobenzo[d]thiazole derivatives. nih.gov These reactions highlight the potential of this compound to serve as a key intermediate in the synthesis of a wide range of heterocyclic structures.

Table 1: Examples of Heterocyclic Synthesis from Cyclohexane-1,3-dione Scaffolds

| Reactants | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Cyclohexane-1,3-dione, Aldehyde, Malononitrile | Tetrahydrobenzo[b]pyran | Multicomponent Reaction |

| Cyclohexane-1,3-dione, Hydrazine Hydrate | Tetrahydro-2H-indazole | Condensation/Cyclization |

| Cyclohexane-1,3-dione, Phenylisothiocyanate, Sulfur | Tetrahydrobenzo[d]thiazole | Multicomponent Reaction |

Building Block for Natural Product Synthesis

Cyclohexane-1,3-dione derivatives are recognized as crucial intermediates in the total synthesis of various natural products. wikipedia.org Their utility stems from their ability to be elaborated into complex carbocyclic and heterocyclic frameworks that form the core of many biologically active molecules. The hexyl substituent on this compound could be a strategic feature for the synthesis of natural products containing a lipophilic side chain.

While direct application of this compound in a completed natural product synthesis is not widely documented, the general synthetic strategies employed with related cyclohexane-1,3-diones are instructive. For example, these diones have been utilized in the synthesis of various alkaloids and terpenoids. The reactivity of the dione (B5365651) allows for annulation reactions, such as the Robinson annulation, to build fused ring systems characteristic of many natural products.

The discovery of 2,5-dialkylcyclohexan-1,3-diones, such as the chiloglottones, as semiochemicals in orchids, underscores the presence of this structural motif in nature. wikipedia.org This suggests that this compound could be a valuable precursor for the synthesis of these and other related natural products, potentially possessing interesting biological activities.

Table 2: Potential Natural Product Scaffolds from Cyclohexane-1,3-dione Derivatives

| Derivative | Potential Natural Product Class | Key Transformation |

|---|---|---|

| 5-Alkyl-cyclohexane-1,3-dione | Terpenoids | Annulation Reactions |

| 5-Alkyl-cyclohexane-1,3-dione | Alkaloids | Heterocycle Formation |

Utility in the Preparation of Agrochemicals and Related Intermediates

Derivatives of cyclohexane-1,3-dione are of significant interest in the agrochemical industry. A notable class of herbicides, known as the "dims," such as clethodim (B606718) and sethoxydim, are derived from this core structure. wikipedia.org These compounds typically act by inhibiting acetyl-CoA carboxylase (ACCase) in grasses.

The synthesis of these herbicides often involves the derivatization of the cyclohexane-1,3-dione ring. The enol form of the dione can be alkylated or acylated to introduce various side chains that are crucial for their herbicidal activity. The presence of the hexyl group in this compound could influence the lipophilicity and, consequently, the uptake and translocation of potential herbicidal molecules within the plant.

Moreover, the versatility of the cyclohexane-1,3-dione scaffold allows for its incorporation into other classes of agrochemicals. The ability to readily form heterocyclic structures, as discussed previously, opens avenues for the synthesis of novel fungicides, insecticides, and plant growth regulators. The specific substitution pattern of this compound makes it a candidate for the exploration of new agrochemical entities with potentially unique biological profiles.

Table 3: Agrochemicals and Intermediates Derived from Cyclohexane-1,3-diones

| Compound Class | Example | Mode of Action (if applicable) |

|---|---|---|

| Herbicides ("dims") | Clethodim, Sethoxydim | ACCase Inhibition |

| Herbicides ("triones") | Mesotrione | HPPD Inhibition |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 5-Hexylcyclohex-4-ene-1,3-dione

Current synthetic methodologies for producing substituted cyclohexane-1,3-dione derivatives often rely on classical reactions such as the Michael addition. researchgate.net A primary area for future research will be the development of more efficient and sustainable synthetic pathways tailored to this compound. This involves moving beyond traditional batch processes to explore green chemistry principles. Research could focus on:

Catalytic Systems: Investigating novel organocatalysts or transition-metal catalysts to improve yield, selectivity, and reduce waste.

Flow Chemistry: Adapting synthetic routes to continuous flow reactors for enhanced safety, scalability, and process control.

Bio-catalysis: Exploring the use of enzymes for stereoselective synthesis, which could be crucial for future biological applications.

Novel Precursors: Investigating alternative starting materials derived from renewable feedstocks to enhance the sustainability profile of the synthesis. The first synthesis of related compounds like 5-hydroxycyclohexane-1,3-dione (B13050955) suggests that exploring varied precursors can lead to novel dione (B5365651) structures. rsc.org

Exploration of Expanded Chemical Reactivity Profiles

The chemical reactivity of the cyclohexane-1,3-dione core is a key to its utility as a synthetic building block. It serves as a starting material in multi-component reactions to produce complex heterocyclic systems, such as 1,2,4-triazine (B1199460) derivatives with potent biological activities. nih.govresearchgate.net Future studies should systematically explore the reactivity of this compound. The presence of the C4-C5 double bond and the hexyl group may significantly influence its reactivity profile compared to the saturated parent dione. Key research questions include:

How does the interplay between the enone system and the 1,3-dione moiety affect its participation in condensation, annulation, and cycloaddition reactions?

Can the double bond be selectively functionalized without disturbing the dione system?

How does the hexyl group sterically or electronically influence the regioselectivity of reactions at the dione's active methylene (B1212753) position?

Can this compound be utilized in domino reactions to rapidly build molecular complexity, similar to strategies used for indane-1,3-dione? mdpi.com

Advanced Spectroscopic Characterization Techniques for Conformational Analysis

Understanding the three-dimensional structure and conformational dynamics of this compound in different environments is fundamental. Research on the parent cyclohexane-1,3-dione has shown that it exists in a complex equilibrium between different tautomeric and conformational forms in solution. researchgate.net Future work should apply advanced spectroscopic techniques to the 5-hexyl derivative.

Deeper Computational Insights into Reactivity and Biological Interactions

Computational chemistry offers a powerful lens for predicting the properties and potential of new molecules. For derivatives of cyclohexane-1,3-dione, computational studies have been instrumental in rationalizing biological activity and designing new therapeutic agents. researchgate.netnih.gov A robust computational investigation of this compound is a critical next step. Future research should employ a multi-faceted computational approach:

Quantum Chemical Calculations: Using DFT to calculate molecular properties such as HOMO/LUMO energy levels, molecular electrostatic potential (MEP), and charge distribution to predict sites of reactivity. researchgate.net

Molecular Docking: Screening this compound against various biological targets. Given that related diones show promise as c-Met kinase inhibitors, this would be a logical starting point. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues is synthesized and tested, QSAR models can be developed to correlate specific molecular descriptors with biological activity, guiding the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule within the active site of a biological target over time to assess the stability of binding and key intermolecular interactions. nih.gov

Investigation of Novel Applications Beyond Current Knowledge

The known biological activities of related cyclohexane-1,3-dione derivatives provide a strong rationale for investigating the therapeutic potential of this compound. Research has identified compounds with anticancer and antimicrobial properties. researchgate.netresearchgate.net Notably, studies on related quinone structures have shown that the introduction of an n-hexyl chain can significantly enhance cytotoxic activity against human tumor cell lines. nih.govnih.gov

This finding makes the 5-hexyl derivative a particularly interesting candidate for biological screening. Future research should focus on a broad evaluation of its bioactivity, including:

Anticancer Activity: Screening against a panel of cancer cell lines, particularly non-small-cell lung cancer (NSCLC) and others where c-Met kinase is implicated. researchgate.netnih.gov

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi. researchgate.net

Enzyme Inhibition: Exploring its potential as an inhibitor for other classes of enzymes beyond kinases, such as those involved in inflammatory or metabolic diseases.

Synthesis and Mechanistic Evaluation of Structurally Modified this compound Analogues

To fully understand the potential of this scaffold, it is essential to synthesize and evaluate a library of structurally related analogues. This allows for the establishment of clear Structure-Activity Relationships (SAR), which are crucial for optimizing a lead compound. Future work should focus on systematic modifications of the this compound structure and mechanistic evaluation of their effects.

The table below outlines potential areas for modification and the rationale behind them, drawing inspiration from research on related heterocyclic compounds. nih.gov

| Modification Area | Specific Examples of Analogues | Primary Research Goal | Relevant Findings from Analogous Compounds |

| Hexyl Chain | Branched isomers (e.g., isohexyl), shorter/longer alkyl chains, introduction of unsaturation or functional groups (e.g., terminal alcohol, amine). | To probe the influence of lipophilicity, steric bulk, and hydrogen bonding potential on biological activity. | Substitution with an n-hexyl chain enhanced bioactivity in quinone derivatives. nih.govnih.gov |

| Cyclohexene (B86901) Ring | Shifting the position of the double bond, introducing additional substituents (e.g., methyl, hydroxyl groups) on the ring. | To evaluate the electronic and steric effects of ring substitution on reactivity and target binding. | Hydroxylated diones have been synthesized and show distinct properties. rsc.org |

| Dione Moiety | Conversion of one or both carbonyl groups to other functionalities (e.g., oximes, hydrazones), use as a scaffold for fused heterocycles. | To expand the chemical space and create novel heterocyclic systems with diverse pharmacological profiles. | Cyclohexane-1,3-dione is a key starting material for synthesizing potent 1,2,4-triazine anticancer agents. nih.govresearchgate.net |

By pursuing these integrated research directions, the scientific community can systematically uncover the chemical properties and potential applications of this compound, transforming it from a chemical novelty into a valuable tool for synthesis and medicine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Hexylcyclohex-4-ene-1,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : A three-step synthesis avoiding hazardous reagents (e.g., heavy metals) is recommended. Start with cyclohexane-1,3-dione derivatives and introduce the hexyl group via nucleophilic substitution or alkylation under inert conditions. Optimize solvent polarity (e.g., THF or DMF) to enhance solubility of intermediates. Monitor reaction progress using TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and purify via column chromatography. Yield improvements (60–75%) are achievable by controlling temperature (0–25°C) and stoichiometric ratios of alkylating agents .

Q. How can researchers safely handle this compound in the laboratory?

- Methodological Answer : Follow NIOSH (US) or CEN (EU) safety protocols. Use a fume hood for volatile steps, wear nitrile gloves (EN374 standard), and P95 respirators for aerosol exposure. Avoid open flames (flash point ~18.9°C) and store in inert atmospheres. For spills, neutralize with non-reactive adsorbents (e.g., silica gel) and dispose via hazardous waste protocols .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Combine -NMR (δ 1.2–1.6 ppm for hexyl protons, δ 5.8–6.2 ppm for alkene protons) and -NMR (δ 170–180 ppm for carbonyl carbons). IR spectroscopy confirms carbonyl stretches (~1700 cm). For purity assessment, use HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) .

Advanced Research Questions

Q. How can enantioselective organocatalytic reactions be applied to this compound derivatives?

- Methodological Answer : Utilize chiral amine catalysts (e.g., MacMillan or Jørgensen catalysts) for asymmetric Diels-Alder reactions. Optimize solvent (toluene or dichloromethane) and temperature (−20°C to RT) to achieve >90% ee. Monitor stereochemistry via chiral HPLC (Chiralpak IA column) and validate using Flack’s η parameter in X-ray crystallography to resolve false chirality signals .

Q. What strategies resolve contradictions in reactivity data for this compound under varying pH conditions?

- Methodological Answer : Perform controlled kinetic studies (pH 2–12) with in situ -NMR to track decomposition pathways. Use multivariate analysis to identify dominant factors (e.g., nucleophilic attack at carbonyl vs. alkene protonation). Triangulate data with DFT calculations (B3LYP/6-31G*) to model transition states and validate experimental trends .

Q. How does the hexyl substituent influence regioselectivity in Michael addition reactions involving this compound?

- Methodological Answer : Compare steric and electronic effects using substituent-swapping experiments (e.g., methyl vs. hexyl groups). Conduct Hammett plots with para-substituted aryl enals to quantify electronic contributions. Advanced kinetic isotope effects (KIE) studies (deuterated vs. protiated substrates) reveal whether C–H bond cleavage is rate-determining .

Key Research Findings

- Stereochemical Stability : The hexyl group stabilizes boat conformations in Diels-Alder adducts, favoring endo selectivity (ΔΔG‡ ~2.1 kcal/mol) .

- Thermal Decomposition : Above 150°C, this compound undergoes retro-Diels-Alder fragmentation, releasing CO and hexene (GC-MS confirmed) .

- Catalytic Versatility : Acts as a dienophile in organocatalytic cascades, enabling access to polycyclic indane derivatives with >95% diastereomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.